molecular formula C19H21N3OS B2624866 N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide CAS No. 529481-75-2

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide

Cat. No.: B2624866
CAS No.: 529481-75-2
M. Wt: 339.46
InChI Key: KNRXNHAMEVJVSO-UHFFFAOYSA-N
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Description

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is a complex organic compound that features a unique structure combining an imidazo[2,1-b]thiazole moiety with a phenyl and cyclohexanecarboxamide group. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the imidazo[2,1-b]thiazole core, followed by functionalization to introduce the phenyl and cyclohexanecarboxamide groups. For instance, a copper-catalyzed three-component reaction involving aminothiazole, benzaldehydes, and ethyl propiolate can be employed . The reaction conditions often involve the use of solvents like tetrahydrofuran (THF), ethanol, or methanol, and catalysts such as Cu(I) and Cu(II) triflates .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. Green chemistry approaches, such as microwave-assisted synthesis, are also explored to reduce environmental impact and improve reaction rates .

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., copper triflates). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The pathways involved often include signal transduction mechanisms that regulate cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[2,1-b]thiazole derivatives, such as:

Uniqueness

N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)cyclohexanecarboxamide is unique due to its specific structural configuration, which imparts distinct biological activities and chemical reactivity. Its combination of an imidazo[2,1-b]thiazole core with phenyl and cyclohexanecarboxamide groups makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3OS/c1-13-12-24-19-21-17(11-22(13)19)14-7-9-16(10-8-14)20-18(23)15-5-3-2-4-6-15/h7-12,15H,2-6H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRXNHAMEVJVSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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